molecular formula C7H5I3O B3275969 1,3,5-Triiodo-2-methoxybenzene CAS No. 63238-41-5

1,3,5-Triiodo-2-methoxybenzene

Cat. No.: B3275969
CAS No.: 63238-41-5
M. Wt: 485.83 g/mol
InChI Key: HLRLRKWYERBJCY-UHFFFAOYSA-N
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Description

1,3,5-Triiodo-2-methoxybenzene: is an organic compound with the molecular formula C7H5I3O . It is a derivative of anisole, where three hydrogen atoms on the benzene ring are replaced by iodine atoms. This compound is known for its high molecular weight of 485.83 g/mol and is typically found in a solid state .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3,5-Triiodo-2-methoxybenzene can be synthesized through the iodination of 2-methoxyanisole. The process involves the use of iodine and an oxidizing agent such as potassium iodate in an acidic medium. The reaction is typically carried out under reflux conditions to ensure complete iodination .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields .

Chemical Reactions Analysis

Types of Reactions: 1,3,5-Triiodo-2-methoxybenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 1,3,5-Triiodo-2-methoxybenzene is used as a precursor in the synthesis of various organic compounds. Its high iodine content makes it valuable in halogen exchange reactions and as a reagent in organic synthesis .

Biology and Medicine: In biological research, this compound is used in the study of iodine metabolism and thyroid function. Its derivatives are explored for potential use in radiopharmaceuticals for imaging and therapeutic purposes .

Industry: In the industrial sector, this compound is used in the manufacture of specialty chemicals and as an intermediate in the production of dyes and pigments .

Mechanism of Action

The mechanism of action of 1,3,5-Triiodo-2-methoxybenzene involves its interaction with various molecular targets. The iodine atoms in the compound can participate in halogen bonding, influencing the reactivity and stability of the molecule. The methoxy group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components .

Comparison with Similar Compounds

Uniqueness: 1,3,5-Triiodo-2-methoxybenzene is unique due to its specific substitution pattern and the presence of both iodine and methoxy groups. This combination imparts distinct chemical reactivity and makes it valuable in various synthetic and research applications .

Properties

IUPAC Name

1,3,5-triiodo-2-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5I3O/c1-11-7-5(9)2-4(8)3-6(7)10/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLRLRKWYERBJCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1I)I)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5I3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00596519
Record name 1,3,5-Triiodo-2-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00596519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

485.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63238-41-5
Record name 1,3,5-Triiodo-2-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00596519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a 250 mL pressure vessel was added 2,4,6-triiodophenol (5 g, 10.60 mmol) in MTBE (60 ml) to give a yellow solution. The solution was cooled in an ice bath and 2.0M trimethylsilyldiazomethane (7.95 ml, 15.90 mmol) was added at a fast drip followed by dropwise addition of methanol (6 mL) resulting in calm bubbling. The vessel was sealed and stirred at room temperature for 4 h. The reaction solution was partitioned between EtOAc and water and the organic layer was washed with 1M HCl, saturated NaHCO3, and saturated NaCl. The EtOAc was dried (MgSO4), filtered and concentrated to give a tan solid that was used without purification (4.8 g, 94%).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
7.95 mL
Type
reactant
Reaction Step Two
Quantity
6 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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